7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as TGX-221, is a synthetic compound classified as a phosphoinositide 3-kinase (PI3K) inhibitor. Specifically, TGX-221 exhibits high selectivity for the p110β isoform of PI3K. [, , , , , ] Its primary role in scientific research is to investigate the function of PI3Kβ in various cellular processes and disease models.
TGX-221 was developed as part of research aimed at targeting specific isoforms of phosphoinositide 3-kinases, with a focus on the p110β catalytic subunit. It is classified as a small molecule drug and falls under the category of kinase inhibitors. The compound's structure allows it to selectively inhibit PI3Kβ with an IC50 value of approximately 8.5 nM, indicating its high potency against this target .
The synthesis of TGX-221 involves several steps using various reagents and solvents. The process typically requires an inert atmosphere and careful temperature control to ensure optimal yields.
TGX-221 features a complex molecular structure characterized by a pyrido[1,2-a]pyrimidinone core. The presence of a chiral center contributes to its biological activity, allowing for selective inhibition of the PI3Kβ isoform.
The three-dimensional conformation of TGX-221 facilitates its interaction with the active site of PI3Kβ, which is critical for its inhibitory action .
TGX-221 participates in various biochemical reactions primarily through its inhibition of PI3Kβ activity. Its mechanism involves blocking the phosphorylation processes essential for cell signaling pathways that regulate cell growth and survival.
In vitro studies have demonstrated that TGX-221 effectively disrupts these signaling cascades in cancer cells, leading to apoptosis and reduced tumor growth .
The primary mechanism by which TGX-221 exerts its effects is through selective inhibition of the PI3K/Akt signaling pathway. By targeting the p110β isoform specifically:
Studies have shown that treatment with TGX-221 results in increased cell cycle arrest in the G1 phase and enhanced apoptosis rates in various tumor cell lines .
TGX-221 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for formulating TGX-221 into effective therapeutic agents for clinical use .
TGX-221 has significant potential applications in scientific research and clinical settings:
The compound's ability to selectively inhibit PI3Kβ makes it an attractive candidate for targeted cancer therapies aimed at improving patient outcomes while minimizing side effects associated with broader kinase inhibitors .
TGX-221 is a potent and cell-permeable small-molecule inhibitor targeting the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). It exhibits high selectivity for PI3Kβ over other class I PI3K isoforms, positioning it as a critical tool for dissecting PI3Kβ-specific signaling in oncogenesis, thrombosis, and immune regulation. Its discovery marked a significant advancement in understanding isoform-selective PI3K inhibition, particularly in contexts where PI3Kβ drives pathology independently of other isoforms [1] [5] [10].
Structural Basis and Selectivity
TGX-221 emerged from medicinal chemistry efforts to develop analogs with improved PI3Kβ isoform specificity. It features a core structure that engages a unique cryptic pocket within the P-loop region of the p110β kinase domain. This binding mode distinguishes it from pan-PI3K inhibitors and underpins its exceptional selectivity profile [1] [9]. Biochemical assays confirm:
Table 1: Selectivity Profile of TGX-221 Against Class I PI3K Isoforms
PI3K Isoform | IC₅₀ (nM) | Selectivity vs. p110β |
---|---|---|
p110β | 5–8.5 | 1 (Reference) |
p110δ | 211 | ~40-fold less selective |
p110α | >10,000 | >1,000-fold less selective |
p110γ | >10,000 | >1,000-fold less selective |
Key Developmental Milestones
Mechanism of Action
TGX-221 suppresses PI3Kβ activity by:
PI3Kβ in Oncogenesis
PI3Kβ is activated by G protein-coupled receptors (GPCRs) and Rho-family GTPases (e.g., Rac, Cdc42), making it a key effector in cancers driven by:
Table 2: TGX-221 Efficacy in Preclinical Cancer Models
Cancer Model | Key Mechanism Targeted | TGX-221 Effect |
---|---|---|
PTEN-null prostate (PC3) | Akt phosphorylation | ↓ Proliferation (IC₅₀: 18.2 μM) |
Glioblastoma (U87/U251) | Cell cycle arrest | ↓ Viability (IC₅₀: 40–100 μM); ↑ apoptosis |
Breast cancer xenografts | GPCR-driven metastasis | ↓ Tumor growth |
PI3Kβ in Thrombotic and Inflammatory Pathways
PI3Kβ is critical for thrombus stability and neutrophil activation in thromboinflammatory diseases:
Therapeutic Implications
Table 3: Key Properties of TGX-221
Property | Value |
---|---|
CAS Number | 663619-89-4 |
Molecular Formula | C₂₁H₂₄N₄O₂ |
Molecular Weight | 364.44 g/mol |
Synonyms | 1-Piperazineethanol derivative; TGX221 |
Primary Target | PI3K p110β |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7